4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine
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Overview
Description
4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine is a heterocyclic compound that features a triazolopyridine core substituted with a bromine atom and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave conditions, which yields the triazolopyridine core . The bromine atom is then introduced via a halogenation reaction, and the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolopyridine core.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridine compounds.
Scientific Research Applications
4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of enzymes and receptors.
Material Sciences: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in signaling pathways related to inflammation and cancer . The triazolopyridine core is crucial for binding to the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 1,2,4-Triazolo[1,5-a]pyridine derivatives
Uniqueness
4-(6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C11H13BrN4O |
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Molecular Weight |
297.15 g/mol |
IUPAC Name |
4-(6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C11H13BrN4O/c1-8-9(12)2-3-10-13-11(14-16(8)10)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
CZTIDBFHQHIHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N3CCOCC3)Br |
Origin of Product |
United States |
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